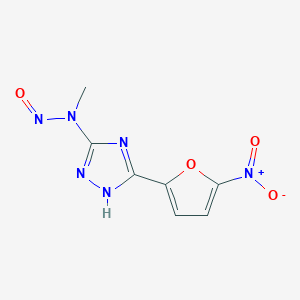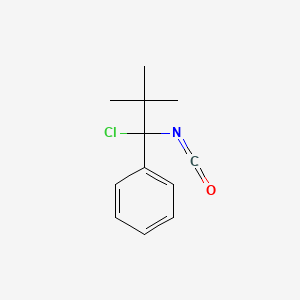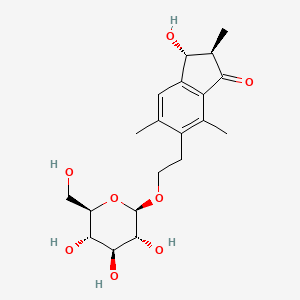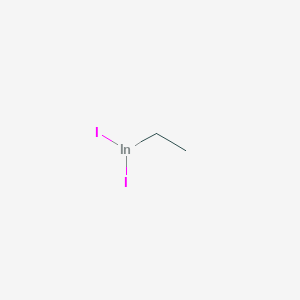
Ethyl(diiodo)indigane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(diiodo)indigane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of ethyl and diiodo groups attached to an indigane backbone, making it a subject of study in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(diiodo)indigane typically involves the iodination of an indigane precursor. One common method includes the reaction of an indigane compound with iodine or iodides in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for the precise control of reaction conditions and the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(diiodo)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The diiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized indigane compounds .
Aplicaciones Científicas De Investigación
Ethyl(diiodo)indigane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Ethyl(diiodo)indigane involves its interaction with molecular targets through the iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative addition and reductive elimination processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(diiodo)indigane
- Propyl(diiodo)indigane
- Butyl(diiodo)indigane
Uniqueness
This compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its methyl, propyl, and butyl counterparts.
Propiedades
Número CAS |
37865-57-9 |
|---|---|
Fórmula molecular |
C2H5I2In |
Peso molecular |
397.69 g/mol |
Nombre IUPAC |
ethyl(diiodo)indigane |
InChI |
InChI=1S/C2H5.2HI.In/c1-2;;;/h1H2,2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
ALSCZKNMZXXGOB-UHFFFAOYSA-L |
SMILES canónico |
CC[In](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




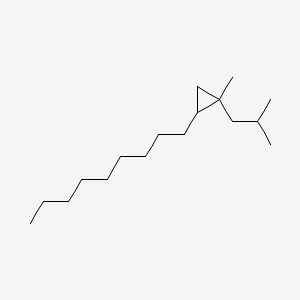

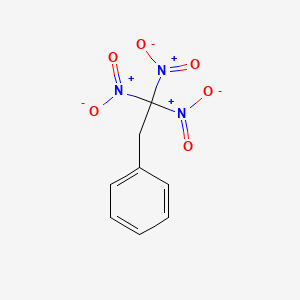
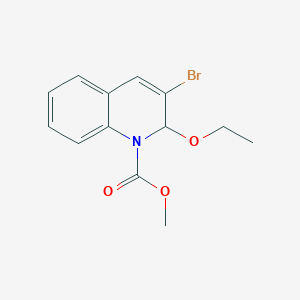
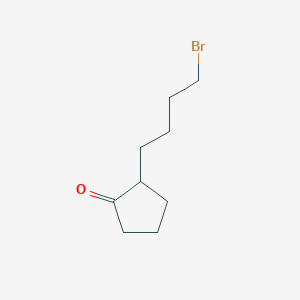

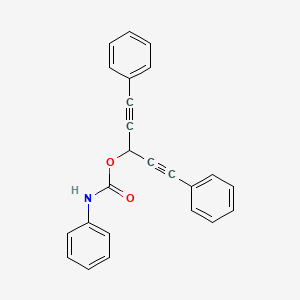
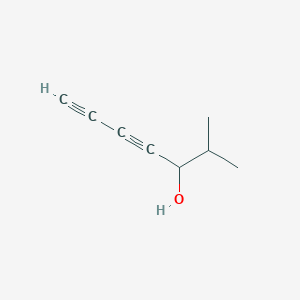
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)
